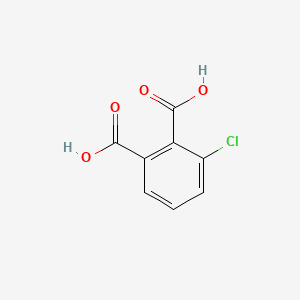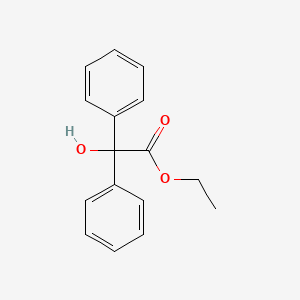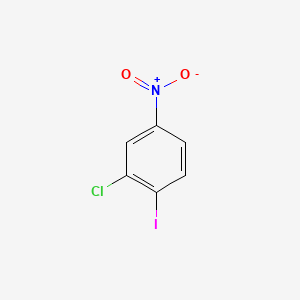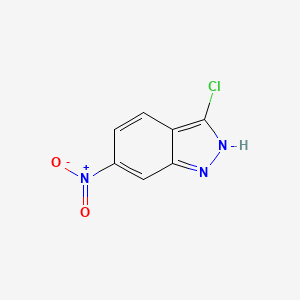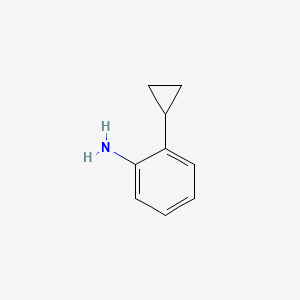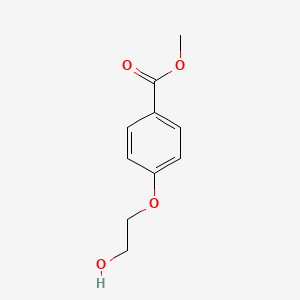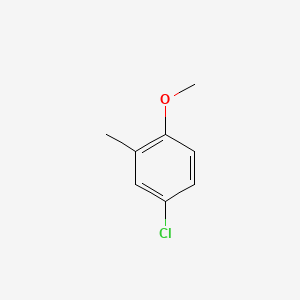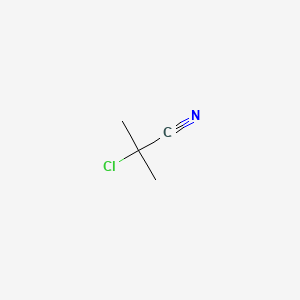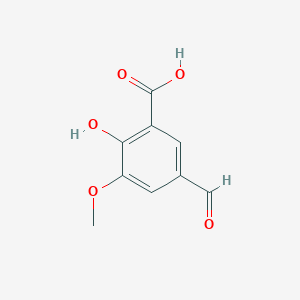
Acide 2-(3,4-dichlorophénoxy)propanoïque
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. It is commonly used as a herbicide to control broadleaf weeds in various agricultural settings. The compound is known for its effectiveness in post-emergence weed control and is widely used in both developed and developing countries .
Applications De Recherche Scientifique
2-(3,4-Dichlorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of aryloxyphenoxypropionic acids.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds
Mécanisme D'action
Target of Action
The primary target of 2-(3,4-Dichlorophenoxy)propanoic acid is an enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This enzyme carries out three functions: biotin carboxyl carrier protein, biotin carboxylase, and carboxyltransferase .
Mode of Action
2-(3,4-Dichlorophenoxy)propanoic acid interacts with its target enzyme, leading to the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This interaction results in changes in the activity of enzymes, respiration, and cell division .
Biochemical Pathways
The affected pathway is the carboxylation of acetyl-CoA to malonyl-CoA . This process is crucial for fatty acid synthesis. The downstream effects include an increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .
Pharmacokinetics
It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in the body
Result of Action
The action of 2-(3,4-Dichlorophenoxy)propanoic acid results in abnormal and excessive cell division and growth, damaging vascular tissue . This is due to the abnormal increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dichlorophenoxy)propanoic acid. It is also moderately toxic to most aquatic organisms . These factors can affect the distribution and impact of the compound in the environment.
Analyse Biochimique
Biochemical Properties
2-(3,4-Dichlorophenoxy)propanoic acid plays a crucial role in biochemical reactions, particularly in plant systems. It functions by mimicking natural plant hormones called auxins, which regulate plant growth. The compound interacts with specific enzymes and proteins involved in auxin signaling pathways. For instance, it binds to auxin receptors, leading to the activation of downstream signaling cascades that promote cell elongation and division . Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can inhibit certain enzymes involved in the biosynthesis of cell wall components, further affecting plant growth and development .
Cellular Effects
2-(3,4-Dichlorophenoxy)propanoic acid exerts various effects on different types of cells and cellular processes. In plant cells, it induces abnormal cell division and elongation, leading to uncontrolled growth and eventual plant death . This compound influences cell signaling pathways by altering the expression of genes involved in cell cycle regulation and stress responses . Moreover, 2-(3,4-Dichlorophenoxy)propanoic acid affects cellular metabolism by disrupting the balance of reactive oxygen species and interfering with energy production pathways .
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dichlorophenoxy)propanoic acid involves its binding interactions with specific biomolecules. It binds to auxin receptors, triggering a conformational change that activates downstream signaling pathways . This activation leads to the transcription of genes involved in cell division and elongation. Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can inhibit the activity of enzymes such as peroxidases and catalases, resulting in the accumulation of reactive oxygen species and oxidative stress . These molecular interactions collectively contribute to the herbicidal effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dichlorophenoxy)propanoic acid can vary over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat . Studies have shown that the herbicidal activity of 2-(3,4-Dichlorophenoxy)propanoic acid diminishes over time due to its gradual breakdown into less active metabolites . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dichlorophenoxy)propanoic acid in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes . Studies have reported threshold effects, where a certain concentration of the compound is required to induce noticeable physiological changes . High doses of 2-(3,4-Dichlorophenoxy)propanoic acid can result in toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
2-(3,4-Dichlorophenoxy)propanoic acid is involved in various metabolic pathways. It undergoes biotransformation in plants and animals, leading to the formation of metabolites that can be further processed or excreted . The compound interacts with enzymes such as cytochrome P450s, which play a role in its detoxification and elimination . Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can affect metabolic flux by altering the levels of key metabolites involved in energy production and stress responses .
Transport and Distribution
The transport and distribution of 2-(3,4-Dichlorophenoxy)propanoic acid within cells and tissues are facilitated by specific transporters and binding proteins . In plants, the compound is transported through the vascular system, reaching various tissues and organs . It can accumulate in specific cellular compartments, such as the vacuole, where it exerts its herbicidal effects . The distribution of 2-(3,4-Dichlorophenoxy)propanoic acid within animal tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(3,4-Dichlorophenoxy)propanoic acid is critical for its activity and function. In plant cells, the compound is primarily localized in the cytoplasm and can be transported to the nucleus, where it influences gene expression . Additionally, 2-(3,4-Dichlorophenoxy)propanoic acid can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations are essential for the compound’s ability to modulate cellular processes and exert its herbicidal effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)propanoic acid typically involves the reaction of 3,4-dichlorophenol with 2-chloropropionic acid in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at a temperature range of 20-80°C. After the reaction, the mixture is neutralized with sulfuric acid, and the product is isolated by filtration and distillation .
Industrial Production Methods
Industrial production of 2-(3,4-Dichlorophenoxy)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorophenoxyacetic acid.
Reduction: Formation of dichlorophenoxypropanol.
Substitution: Formation of various substituted phenoxypropanoic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar structure and mode of action.
Dichlorprop: A chiral herbicide with similar applications but different stereochemistry.
Diclofop-methyl: A related compound used as a selective herbicide in cereal crops
Uniqueness
2-(3,4-Dichlorophenoxy)propanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Its effectiveness in controlling a wide range of broadleaf weeds and its relatively low toxicity to non-target organisms make it a valuable tool in agricultural weed management .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPAGODSEBNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954690 | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3307-41-3 | |
| Record name | 3,4-DP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



